molecular formula C10H14O2 B1353634 2-(2,6-Dimethylphenoxy)ethan-1-ol CAS No. 16737-71-6

2-(2,6-Dimethylphenoxy)ethan-1-ol

Cat. No.: B1353634
CAS No.: 16737-71-6
M. Wt: 166.22 g/mol
InChI Key: DYTSLGCVWCVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylphenoxy)ethan-1-ol is an organic compound belonging to the class of aroxyalkylaminoalcohols. It consists of a benzene ring substituted with a 2,6-dimethylphenoxy group at the 1-position and a hydroxyethyl group at the 2-position. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial formulations

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The phenoxy group contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)ethan-1-ol
  • 2-(2,5-Dimethylphenoxy)ethan-1-ol
  • 2-(2,3-Dimethylphenoxy)ethan-1-ol

Uniqueness

2-(2,6-Dimethylphenoxy)ethan-1-ol is unique due to the specific positioning of the dimethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural arrangement provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTSLGCVWCVGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453768
Record name 2-(2,6-dimethylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16737-71-6
Record name 2-(2,6-dimethylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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